BI-860585 -

BI-860585

Catalog Number: EVT-1492008
CAS Number:
Molecular Formula: C₂₉H₂₈N₄O₂
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BI-860585 is an orally bioavailable inhibitor of raptor-mammalian target of rapamycin (mTOR) complex 1 (mTOR complex 1; mTORC1) and rictor-mTOR complex 2 (mTOR complex 2; mTORC2), with potential antineoplastic activity. Upon oral administration, mTORC1/2
Overview

BI 860585 is a small molecule that functions as an inhibitor of the mechanistic target of rapamycin complex 1 and 2 (mTORC1/2), which are critical components of the signaling pathways involved in cell growth, proliferation, and survival. This compound has been primarily investigated for its potential therapeutic applications in oncology, particularly in treating advanced solid tumors.

Source

BI 860585 is developed by Boehringer Ingelheim and has been the subject of various clinical studies aimed at understanding its pharmacokinetics, efficacy, and safety profile in patients with advanced malignancies. A notable Phase 1 clinical trial evaluated its use as a single agent and in combination with other therapies such as exemestane and paclitaxel in patients with solid tumors .

Classification

BI 860585 belongs to the class of mTOR inhibitors, which are categorized based on their mechanism of action and structural characteristics. It is classified as a type of protein kinase inhibitor, specifically targeting the serine/threonine kinases within the mTOR pathway, making it a significant player in cancer therapeutics .

Synthesis Analysis

Methods

The synthesis of BI 860585 involves multiple steps typical of small molecule drug development. While specific proprietary methods are not disclosed publicly, the general process includes:

  1. Building Blocks: Starting from commercially available chemical precursors that undergo various organic transformations.
  2. Reactions: Utilizing standard reactions such as coupling reactions, cyclizations, and functional group modifications to construct the core structure.
  3. Purification: Employing chromatographic techniques to purify the final product from by-products and unreacted materials.

Technical Details

The synthesis process must ensure high purity and yield to meet pharmaceutical standards. Techniques like high-performance liquid chromatography (HPLC) are commonly used for purification and analysis during synthesis.

Molecular Structure Analysis

Structure

The molecular structure of BI 860585 can be represented by its chemical formula, which includes several functional groups that contribute to its activity as an mTOR inhibitor. The specific three-dimensional conformation plays a crucial role in its binding affinity and selectivity towards the mTOR complexes.

Data

The compound's structural data can be obtained through techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, which provide insights into its spatial arrangement and interactions with target proteins.

Chemical Reactions Analysis

Reactions

BI 860585 undergoes various chemical reactions during its metabolic processing in the body. The primary reactions include:

  • Hydrolysis: Involving the cleavage of chemical bonds with water, which can activate or deactivate the compound.
  • Oxidation: Modifying functional groups to enhance or reduce biological activity.
  • Conjugation: The addition of glucuronic acid or sulfate groups to increase solubility for excretion.

Technical Details

Understanding these reactions is crucial for predicting the drug's pharmacokinetics and potential interactions with other medications.

Mechanism of Action

Process

The mechanism by which BI 860585 exerts its effects involves inhibition of mTORC1 and mTORC2 signaling pathways. This inhibition leads to:

  • Reduced Protein Synthesis: Decreasing cell growth and proliferation by limiting the translation of proteins essential for these processes.
  • Induction of Autophagy: Promoting cellular degradation processes that help eliminate damaged organelles and proteins.

Data

Clinical studies have demonstrated that BI 860585 effectively reduces tumor growth in preclinical models by modulating these pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Specific molecular weight data is essential for dosage formulation.
  • Solubility: The solubility profile determines bioavailability; BI 860585 must be adequately soluble for effective absorption.

Chemical Properties

  • Stability: The compound's stability under various conditions (pH, temperature) influences its shelf life and efficacy.
  • Reactivity: Understanding reactivity helps predict interactions with biological molecules.

Relevant analyses typically involve testing under different environmental conditions to ensure robustness as a pharmaceutical agent.

Applications

Scientific Uses

BI 860585 is primarily researched for its application in oncology, particularly for:

  • Cancer Treatment: Targeting tumors resistant to conventional therapies by inhibiting mTOR signaling pathways.
  • Combination Therapies: Evaluating synergistic effects when used alongside other anticancer agents like exemestane or paclitaxel .

Properties

Product Name

BI-860585

Molecular Formula

C₂₉H₂₈N₄O₂

SMILES

Unknown

Synonyms

BI-860585; BI860585; BI 860585.;Unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.